molecular formula C24H17ClFN3 B2667109 1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-93-1

1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2667109
CAS No.: 901004-93-1
M. Wt: 401.87
InChI Key: OTXFWAAWQZTSGV-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with chlorophenyl, ethylphenyl, and fluoro groups. These structural features contribute to its distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the chlorophenyl, ethylphenyl, and fluoro substituents. Common reagents used in these reactions include halogenating agents, alkylating agents, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered electronic properties.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluoro groups, where nucleophiles such as amines or thiols replace the halogen atoms, forming new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency and selectivity. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups and properties.

Scientific Research Applications

1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

    Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and cellular processes.

    Medicine: The compound is of interest in medicinal chemistry for its potential pharmacological properties. Researchers explore its activity against various biological targets, aiming to develop new therapeutic agents for diseases such as cancer, inflammation, and infectious diseases.

    Industry: In industrial applications, this compound may be used in the development of advanced materials, such as polymers, dyes, and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of chlorophenyl and ethylphenyl groups, but differ in their core structures and substituents. The uniqueness of this compound lies in its pyrazoloquinoline core and the specific arrangement of its substituents, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3/c1-2-15-3-5-16(6-4-15)23-21-14-27-22-12-9-18(26)13-20(22)24(21)29(28-23)19-10-7-17(25)8-11-19/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXFWAAWQZTSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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